
2-Acetyl-5-methylthiothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Methylthio)thiophen-2-yl)ethanone is an organic compound with the molecular formula C7H8OS2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-(Methylthio)thiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(5-methylthio)thiophene with acetic anhydride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like acetonitrile or dimethylformamide (DMF) and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(5-(Methylthio)thiophen-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-(Methylthio)thiophen-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
1-(5-(Methylthio)thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(5-(Methylthio)thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and carbonyl group allow it to participate in various biochemical reactions. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Acetylthiophene: Similar structure but lacks the methylthio group.
5-Methylthiophene-2-carboxaldehyde: Contains a formyl group instead of an ethanone group.
Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an ethanone group.
Uniqueness: 1-(5-(Methylthio)thiophen-2-yl)ethanone is unique due to the presence of both a methylthio group and an ethanone group on the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C7H8OS2 |
|---|---|
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
1-(5-methylsulfanylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8OS2/c1-5(8)6-3-4-7(9-2)10-6/h3-4H,1-2H3 |
Clé InChI |
NGYCRGSBNRKLQS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(S1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


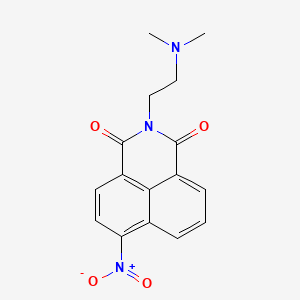
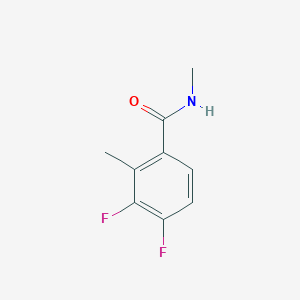
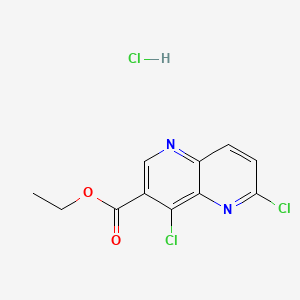
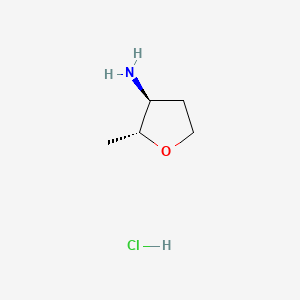
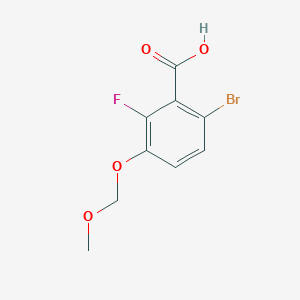
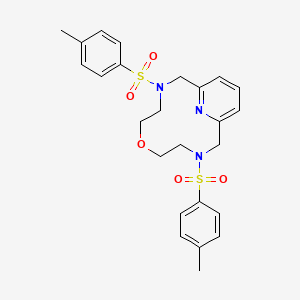
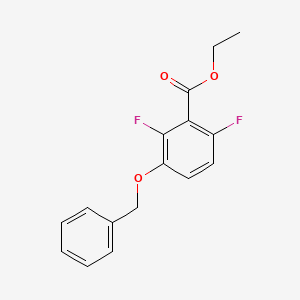
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)

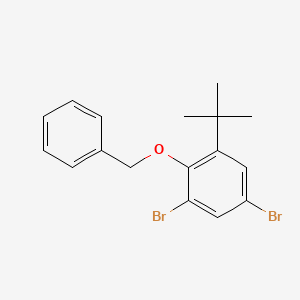

![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)

